Deslorelin acetate is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) []. It is classified as a GnRH agonist, meaning it mimics the action of the naturally occurring GnRH, but with a significantly longer duration of effect [, , , , ]. Deslorelin acetate plays a crucial role in scientific research, particularly in studies related to reproductive physiology, endocrinology, and animal behavior [, , , , , , , , , , , , , , , , , , , , , , , , , ].
Deslorelin acetate is classified as a gonadotropin-releasing hormone agonist. It is derived from the natural gonadotropin-releasing hormone but modified to enhance its stability and potency. The compound is primarily sourced from synthetic processes involving peptide chemistry. Deslorelin acetate is marketed under various brand names, including Suprelorin, and is used mainly in veterinary practices for controlling reproduction in dogs and cats .
The synthesis of deslorelin acetate involves a strategic approach to peptide assembly. According to a patent detailing its synthesis method, deslorelin acetate is formed by condensing two peptide fragments: a pentapeptide fragment (Pyr-His-Trp-Ser-Tyr-OH) and a tetrapeptide fragment (D-Trp-Leu-Arg-Pro-NHEt). The condensation reaction requires specific condensing agents to facilitate the formation of the desired peptide bond .
Deslorelin acetate has a complex molecular structure characterized by its peptide nature. It consists of 10 amino acids in total, arranged in a specific sequence that contributes to its biological activity. The molecular formula for deslorelin acetate is CHNOS, with a molecular weight of approximately 1,164.4 g/mol.
Deslorelin acetate participates in various chemical reactions primarily related to its biological activity as a gonadotropin-releasing hormone agonist. Its interactions with gonadotropin-releasing hormone receptors lead to downstream effects on hormone secretion.
Deslorelin acetate exerts its effects through a well-defined mechanism involving the stimulation of gonadotropin-releasing hormone receptors located in the anterior pituitary gland.
Deslorelin acetate exhibits several important physical and chemical properties that influence its formulation and use.
Deslorelin acetate has significant applications primarily in veterinary medicine but also shows potential for research purposes.
Deslorelin acetate (C66H87N17O14) is a synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH) with a molecular weight of 1,342.53 g/mol. Its amino acid sequence—pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-NHEt—features three strategic modifications from native GnRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly):
These alterations confer enhanced receptor binding affinity and proteolytic resistance. The D-Trp6 substitution stabilizes the bioactive conformation, while the C-terminal modification extends half-life. Deslorelin acts as a superagonist by binding irreversibly to pituitary GnRH receptors, triggering an initial gonadotropin surge (phase I) followed by sustained downregulation (phase II). This biphasic action suppresses luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to inhibition of gonadal steroidogenesis [2] [6].
Table 1: Amino Acid Sequence Comparison of GnRH and Deslorelin
Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 |
---|---|---|---|---|---|---|---|---|---|---|
Native GnRH | pGlu | His | Trp | Ser | Tyr | Gly | Leu | Arg | Pro | Gly |
Deslorelin | pGlu | His | Trp | Ser | Tyr | D-Trp | Leu | Arg | Pro-NHEt | Deleted |
Synthesis involves solid-phase peptide synthesis (SPPS) using Fmoc/tBu strategy. After chain assembly, D-Trp6 is incorporated under stereocontrolled conditions, followed by C-terminal prolinamide ethylation. Crude peptides undergo purification via reversed-phase HPLC and acetate salt formation [1] [10].
For sustained delivery, deslorelin acetate is formulated in biodegradable implants leveraging hydrophobic polymers:
Table 2: Commercial and Experimental Sustained-Release Formulations
Formulation Type | Polymer/Carrier | Drug Load | Release Duration | Key Characteristics |
---|---|---|---|---|
Suprelorin® Implant | Fatty acid esters | 4.7–9.4 mg | 6–12 months | Biodegradable, no removal required |
PLGA Microspheres | PLGA (50:50–75:25) | 5–15% w/w | ≥30 days | Injectable, lyophilized powder |
In Situ Microparticles | PLGA in NMP | 10% w/v | 30 days | Thermally stable, avoids burst release |
Absorption: Following subcutaneous implantation, deslorelin exhibits triphasic pharmacokinetics:
Distribution: Plasma protein binding is minimal (<15%) due to peptide hydrophilicity. The volume of distribution (Vd) is 0.8–1.2 L/kg, indicating confinement primarily to extracellular fluid. Distribution to the pituitary occurs via systemic circulation, with negligible lymphatic uptake [4] [8].
Elimination: Metabolism occurs via endopeptidases in the liver and kidneys, generating inactive fragments (e.g., pGlu-His-Trp, Ser-Tyr-D-Trp). Total clearance is 0.4–0.6 L/h/kg, with <5% excreted unchanged in urine. Plasma concentrations fall below quantification limits (4 pg/mL) by day 196–441, correlating with implant exhaustion [1] [8].
Receptor Binding: Deslorelin binds the GnRH receptor (GnRHR) with 100-fold higher affinity than native GnRH. Key mechanisms include:
Proteolysis Resistance: Native GnRH has a half-life of 2–5 minutes, while deslorelin resists degradation for >24 hours due to:
Table 3: Structural Modifications Conferring Stability and Receptor Activity
Modification Site | Structural Change | Functional Impact | Mechanistic Basis |
---|---|---|---|
Position 6 | Gly → D-Trp | ↑ Proteolysis resistance | Steric hindrance to endopeptidases |
Position 9 | Pro-Gly → Pro-NHEt | ↑ Receptor affinity | Enhanced H-bonding to Asn102 |
Position 10 | Deletion | ↑ Metabolic stability | Removal of endoprotease cleavage site |
Downstream Signaling: Continuous deslorelin exposure causes pituitary desensitization via:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7